

Application Notes: Evaluating c-Myc Inhibitor 13 in Xenograft Mouse Models

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Compound of Interest

Compound Name: *c-Myc inhibitor 13*

Cat. No.: B12369063

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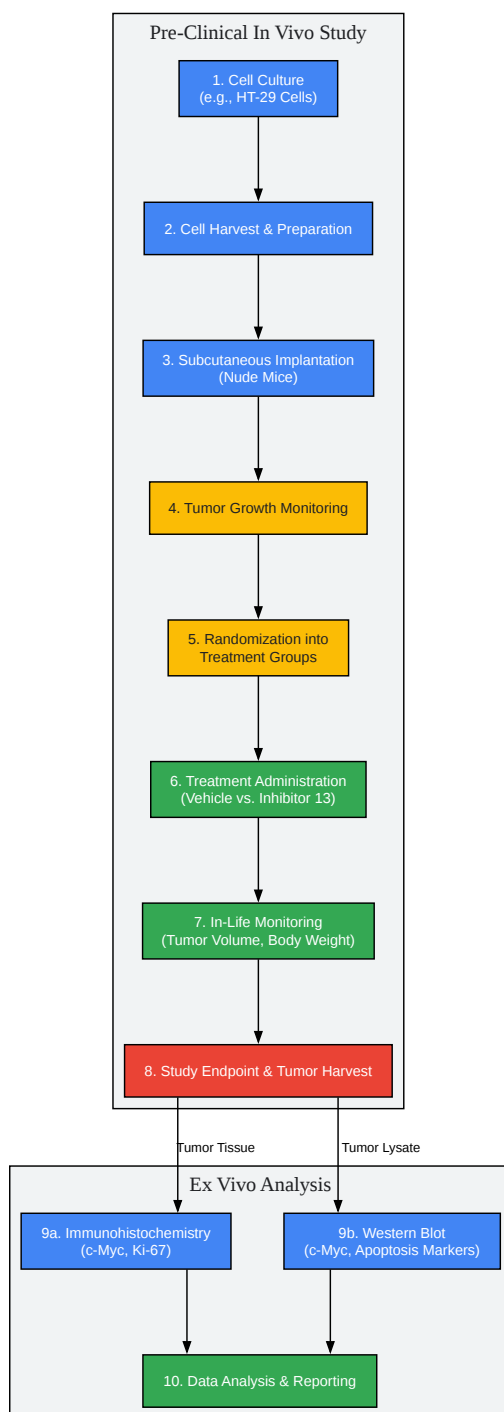
Introduction

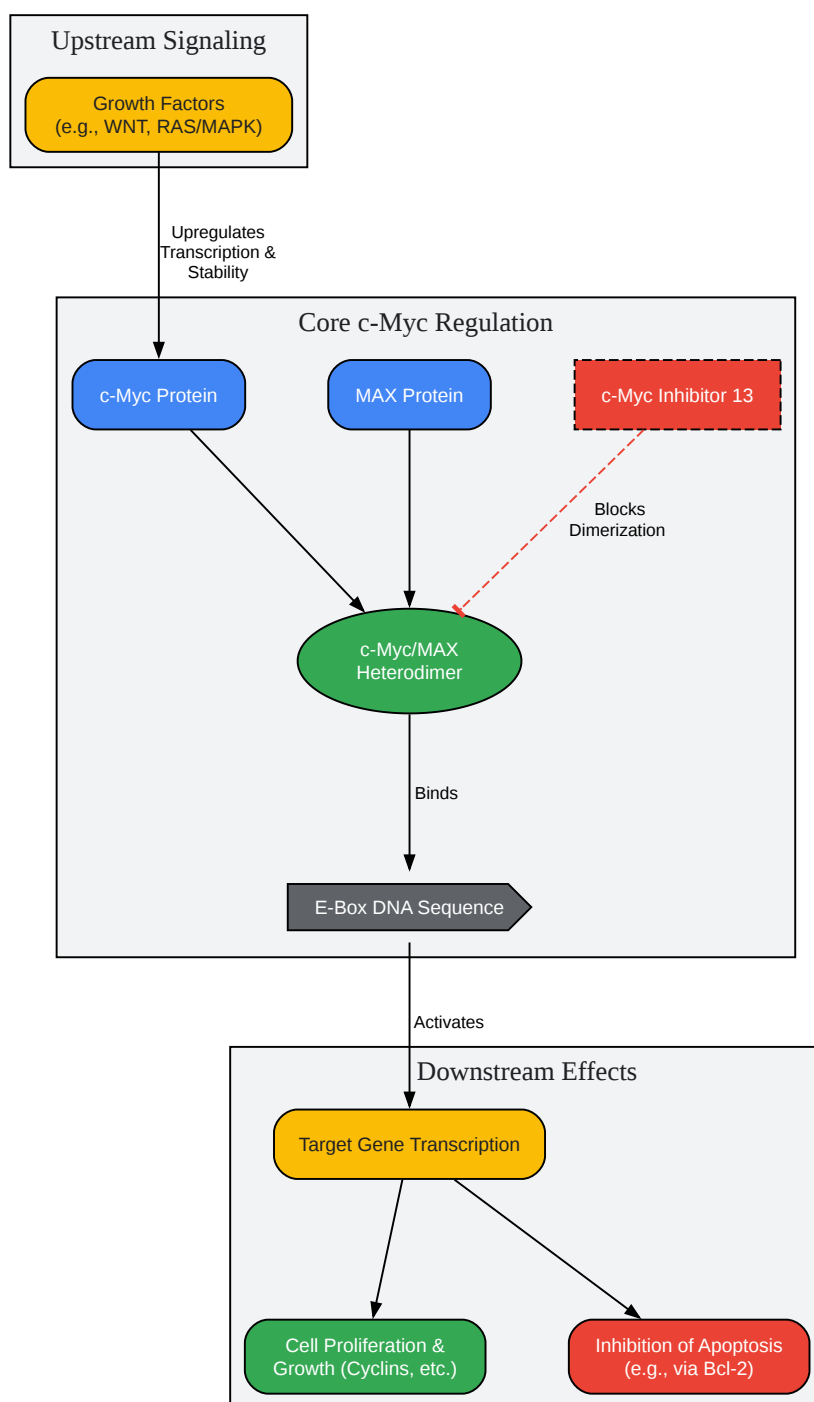
The c-Myc oncogene is a master regulator of numerous cellular processes, including proliferation, metabolism, and apoptosis, and is deregulated in a majority of human cancers.[1][2][3][4] Its role as a key driver of tumorigenesis makes it a highly attractive target for cancer therapy.[4][5] However, targeting c-Myc has been challenging due to its nature as a transcription factor lacking a conventional enzymatic pocket.[4][6]

This document provides detailed protocols for evaluating the in vivo efficacy of a novel therapeutic agent, "**c-Myc Inhibitor 13**," using a human tumor xenograft mouse model. **c-Myc Inhibitor 13** is a small molecule designed to disrupt the critical interaction between c-Myc and its obligate partner MAX, thereby inhibiting its transcriptional activity and downstream oncogenic signaling. A similar compound, B13, has shown potent activity in colorectal cancer models by blocking c-Myc/Max heterodimerization and its binding to DNA.[7] The following protocols outline the procedures for establishing xenograft tumors, administering the inhibitor, and assessing its antitumor effects and target engagement.

Experimental Design and Workflow

The overall experimental workflow involves establishing tumors in immunodeficient mice, treating the mice with **c-Myc Inhibitor 13**, monitoring tumor growth and animal health, and finally, harvesting tumors for ex vivo biomarker analysis to confirm the mechanism of action.





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